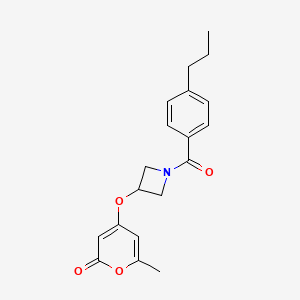

6-methyl-4-((1-(4-propylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Description

6-Methyl-4-((1-(4-propylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic heterocyclic compound featuring a pyran-2-one core substituted with a methyl group at position 6 and a complex azetidine-derived substituent at position 4. The azetidine ring (a four-membered nitrogen-containing heterocycle) is functionalized with a 4-propylbenzoyl group, which introduces lipophilic and aromatic characteristics.

Properties

IUPAC Name |

6-methyl-4-[1-(4-propylbenzoyl)azetidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-3-4-14-5-7-15(8-6-14)19(22)20-11-17(12-20)24-16-9-13(2)23-18(21)10-16/h5-10,17H,3-4,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRHTAXNWAOPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-methyl-4-((1-(4-propylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a heterocyclic compound that combines features of both azetidine and pyran rings. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 273.33 g/mol. The structure consists of a pyran ring substituted with an azetidine moiety, which is linked to a propylbenzoyl group. This unique combination provides distinct chemical properties that are being investigated for various biological activities.

Synthesis

The synthesis of 6-methyl-4-((1-(4-propylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves:

- Formation of the Azetidine Ring : Utilizing azetidine derivatives through methods such as aza-Michael addition.

- Coupling with Pyran Moiety : The azetidine product is then coupled with 6-methyl-2H-pyran-2-one to yield the final compound.

Antiproliferative Activity

Research indicates that compounds similar to 6-methyl-4-((1-(4-propylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Case Study : A study demonstrated that derivatives of pyranones can inhibit the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell division.

- Induction of Apoptosis : Triggering programmed cell death through intrinsic and extrinsic pathways.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress, which is crucial in cancer development .

Comparative Analysis

To understand the unique properties of 6-methyl-4-((1-(4-propylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Antiproliferative Activity | Mechanism |

|---|---|---|---|

| 6-Methyl-4-Azetidinone | Structure | Moderate | Apoptosis induction |

| 3-(Prop-1-en-2-yl)azetidinone | Structure | High | Cell cycle arrest |

| 4-(Azetidin-3-yloxy)-6-methylpyranone | Structure | Significant | Antioxidant properties |

Research Findings

Recent studies have focused on the pharmacological potential of this compound:

- Anticancer Properties : Investigations reveal that the compound can significantly reduce tumor size in vivo models, suggesting its potential as a therapeutic agent .

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative damage, offering potential in treating neurodegenerative diseases .

Scientific Research Applications

Recent studies have highlighted the compound's potential as a CCR6 receptor modulator , which is crucial for immune response regulation. This modulation can be beneficial in treating inflammatory diseases and certain cancers.

Receptor Modulation

The compound has been investigated for its ability to interact with the CCR6 receptor, which plays a role in various inflammatory conditions. The modulation of this receptor can lead to therapeutic effects in diseases such as asthma and multiple sclerosis .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, studies have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating its potential use as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, the compound also shows antifungal activity against pathogens like Candida albicans. This broad-spectrum antimicrobial activity makes it a candidate for further development in treating infections .

Case Study 1: CCR6 Modulation

A patent outlines the synthesis and application of compounds similar to 6-methyl-4-((1-(4-propylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one as CCR6 modulators. These compounds were evaluated for their efficacy in reducing inflammation in animal models, showing significant promise for therapeutic applications in chronic inflammatory diseases .

Case Study 2: Antimicrobial Evaluation

In a study published in the Oriental Journal of Chemistry, researchers synthesized various derivatives and tested their antimicrobial activities using standard methods such as disc diffusion. The results indicated that certain modifications to the molecular structure enhanced the antibacterial efficacy, highlighting the importance of structural diversity in drug design .

Comparative Analysis of Related Compounds

| Compound Name | Target Activity | Key Findings |

|---|---|---|

| 6-methyl-4-((1-(4-propylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one | CCR6 Modulation | Effective modulation leading to reduced inflammation |

| Other Pyran Derivatives | Antimicrobial | Variable efficacy against bacterial strains; structure-dependent activity |

| Azetidine Derivatives | Antifungal | Promising results against Candida albicans |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyran-2-one Derivatives

4-(5,6-Dimethyl-2-benzothiazolylamino)-6-methyl-2H-pyran-2-one (4c)

- Structure: Features a benzothiazole-amino substituent at position 4 and a methyl group at position 5.

- Synthesis: Prepared via nucleophilic substitution of 4-chloro-6-methyl-3-nitro-2H-pyran-2-one with aminobenzothiazoles in acetonitrile with triethylamine .

- Activity : Demonstrated antibacterial properties, with activity influenced by the electron-withdrawing nitro group and benzothiazole ring .

2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide Derivatives

- Structure : Contains a thietan-3-yloxy (three-membered sulfur ring) substituent on a pyrimidine core, linked to a thioacetohydrazide group.

- Activity: Antimicrobial efficacy varied with substituents on the hydrazide fragment. Derivatives with 4-aminophenyl or 4-hydroxyphenyl groups showed enhanced potency .

6-(4-Methyl-2-oxopentyl)-4-hydroxy-2-pyrone

- Structure : A simpler pyrone derivative with a hydroxy group at position 4 and a lipophilic side chain at position 6.

- Properties : Weakly acidic (pKa ~4–5) and slightly water-soluble due to the lack of charged or polar groups .

- Key Difference : The target compound’s azetidin-3-yloxy and 4-propylbenzoyl groups introduce higher molecular complexity, likely enhancing target specificity but reducing aqueous solubility .

Functional Analogues in Heterocyclic Systems

Pyrano[4,3-b]pyranes (8)

- Structure : Fused pyran derivatives synthesized from 4-hydroxy-6-methylpyran-2-one under base-mediated conditions .

- Relevance : Demonstrates how reaction conditions (e.g., presence of triethylamine) can redirect synthesis toward fused-ring systems, highlighting the importance of base-free conditions for preserving the azetidine substituent in the target compound .

2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

- Structure: A pyrido-pyrimidinone with a piperazine substituent and benzodioxole group.

- Relevance : The piperazine moiety (six-membered nitrogen ring) contrasts with the azetidine group (four-membered) in the target compound, illustrating how ring size impacts pharmacokinetics (e.g., metabolic stability) .

Data Tables

Key Research Findings

- Synthetic Flexibility: The target compound’s azetidine-aryloxy group requires base-free conditions to avoid side reactions (e.g., ring closure to fused systems, as seen in pyrano[4,3-b]pyranes) .

- Bioactivity Drivers : Lipophilic substituents (e.g., 4-propylbenzoyl) may enhance antimicrobial activity by improving cell membrane interaction, as observed in thietan-3-yloxy derivatives with aryl hydrazides .

- Physicochemical Trade-offs : The azetidine ring increases rigidity but may reduce solubility compared to simpler pyrone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.